molecular formula C16H22N2O5S B2464334 N-(4-(1,9-dioxa-4-azaspiro[5.5]undecan-4-ylsulfonyl)phenyl)acetamide CAS No. 1421478-45-6

N-(4-(1,9-dioxa-4-azaspiro[5.5]undecan-4-ylsulfonyl)phenyl)acetamide

Cat. No.: B2464334
CAS No.: 1421478-45-6
M. Wt: 354.42
InChI Key: PGKROBHOZVPCJT-UHFFFAOYSA-N
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Description

N-(4-(1,9-dioxa-4-azaspiro[5.5]undecan-4-ylsulfonyl)phenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a spirocyclic structure, which is known for its stability and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1,9-dioxa-4-azaspiro[5.5]undecan-4-ylsulfonyl)phenyl)acetamide typically involves multiple steps, starting with the formation of the spirocyclic core. This can be achieved through a series of cyclization reactions, often involving the use of protecting groups to ensure selectivity. Common reagents used in these reactions include sulfonyl chlorides and amines, under conditions such as reflux in organic solvents like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Purification steps such as recrystallization or chromatography are essential to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1,9-dioxa-4-azaspiro[5.5]undecan-4-ylsulfonyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to simplify the structure or remove specific functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(4-(1,9-dioxa-4-azaspiro[5

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may interact with biological macromolecules, making it a candidate for drug development or biochemical studies.

    Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits bioactivity.

    Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which N-(4-(1,9-dioxa-4-azaspiro[5.5]undecan-4-ylsulfonyl)phenyl)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. This could involve binding to enzymes or receptors, thereby modulating their activity. The spirocyclic structure may also play a role in stabilizing the compound and enhancing its interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Spirocyclic sulfonamides: These compounds share the spirocyclic core and sulfonamide functional group, offering similar stability and reactivity.

    Phenylacetamides: Compounds with a phenylacetamide moiety may exhibit similar biological activity and chemical properties.

Uniqueness

N-(4-(1,9-dioxa-4-azaspiro[5.5]undecan-4-ylsulfonyl)phenyl)acetamide is unique due to its specific combination of functional groups and spirocyclic structure. This combination can result in distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

N-[4-(1,9-dioxa-4-azaspiro[5.5]undecan-4-ylsulfonyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5S/c1-13(19)17-14-2-4-15(5-3-14)24(20,21)18-8-11-23-16(12-18)6-9-22-10-7-16/h2-5H,6-12H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGKROBHOZVPCJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCOC3(C2)CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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